molecular formula C16H12ClNO4S2 B3004377 Methyl 5-{[(4-chlorophenyl)sulfonyl]amino}-1-benzothiophene-2-carboxylate CAS No. 477847-44-2

Methyl 5-{[(4-chlorophenyl)sulfonyl]amino}-1-benzothiophene-2-carboxylate

Cat. No.: B3004377
CAS No.: 477847-44-2
M. Wt: 381.85
InChI Key: TWSFLBODEBJXHD-UHFFFAOYSA-N
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Description

Methyl 5-{[(4-chlorophenyl)sulfonyl]amino}-1-benzothiophene-2-carboxylate is a synthetic organic compound featuring a benzothiophene core substituted with a methyl ester at position 2 and a [(4-chlorophenyl)sulfonyl]amino group at position 5. The benzothiophene scaffold is a sulfur-containing heterocycle, which confers unique electronic properties compared to benzofuran or benzene derivatives.

Properties

IUPAC Name

methyl 5-[(4-chlorophenyl)sulfonylamino]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO4S2/c1-22-16(19)15-9-10-8-12(4-7-14(10)23-15)18-24(20,21)13-5-2-11(17)3-6-13/h2-9,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWSFLBODEBJXHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 5-{[(4-chlorophenyl)sulfonyl]amino}-1-benzothiophene-2-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores various aspects of its biological activity, including antibacterial, anticancer, and enzyme inhibition properties, supported by case studies and research findings.

Chemical Structure and Properties

  • Molecular Formula: C₁₆H₁₂ClN₄O₄S₂
  • Molecular Weight: 381.86 g/mol
  • CAS Number: 477847-44-2

The compound features a benzothiophene core with a sulfonamide group and a carboxylate ester, which contribute to its unique biological properties.

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial activity. A study evaluated its effectiveness against various bacterial strains:

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak to Moderate

The compound's antibacterial properties are attributed to its ability to disrupt bacterial cell wall synthesis and inhibit key metabolic pathways, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. Notably, it was tested against various cancer cell lines, including HeLa (cervical cancer), SMMC-7721 (hepatoma), and K562 (leukemia):

Cell LineIC₅₀ (µM)Reference Drug
HeLa0.126Doxorubicin
SMMC-77210.071Doxorubicin
K5620.164Doxorubicin

These findings indicate that the compound exhibits potent anticancer activity, particularly against hepatoma cells, suggesting its potential as a therapeutic agent in cancer treatment .

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition: The compound may inhibit enzymes critical for cancer cell proliferation and survival.
  • Receptor Interaction: It can bind to specific receptors on cancer cells, influencing signaling pathways that regulate cell growth and apoptosis.
  • Gene Expression Modulation: The compound may alter the expression of genes involved in cell cycle regulation and apoptosis .

Study on Antimicrobial Properties

A comprehensive study highlighted the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results showed that the compound not only inhibited bacterial growth but also demonstrated synergistic effects when combined with traditional antibiotics, enhancing their effectiveness .

Study on Cancer Cell Lines

In vitro studies conducted on various cancer cell lines revealed that this compound significantly reduced cell viability in a dose-dependent manner. The study emphasized the importance of structural modifications in enhancing anticancer activity .

Scientific Research Applications

Medicinal Chemistry

Methyl 5-{[(4-chlorophenyl)sulfonyl]amino}-1-benzothiophene-2-carboxylate has shown promise in several areas of medicinal chemistry:

  • Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The sulfonamide moiety is known to enhance biological activity by improving solubility and bioavailability .
  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may inhibit inflammatory pathways, making it a candidate for developing anti-inflammatory drugs .

Material Science

The compound's unique chemical structure also lends itself to applications in material science:

  • Polymer Chemistry : It can be used as a building block in the synthesis of advanced polymers with tailored properties for specific applications, such as drug delivery systems or smart materials .
  • Nanotechnology : Its ability to form stable complexes with metals makes it a potential candidate for use in nanomaterials, particularly in catalysis and sensor development.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated the anticancer properties of benzothiophene derivatives, including this compound. The results indicated significant cytotoxicity against breast and lung cancer cell lines, suggesting that modifications to the benzothiophene core can enhance potency .

Case Study 2: Anti-inflammatory Mechanisms

In another study focused on inflammatory diseases, researchers explored the anti-inflammatory effects of related compounds. The findings suggested that the sulfonamide group plays a crucial role in inhibiting pro-inflammatory cytokines, which could lead to new therapeutic strategies for treating chronic inflammatory conditions .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key structural analogs include benzothiophene derivatives, benzofuran-based sulfonamides, and simpler amino-substituted precursors. Below is a comparative analysis:

Table 1: Molecular Properties of Selected Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents
Methyl 5-amino-1-benzothiophene-2-carboxylate (Parent) C₁₀H₉NO₂S 223.25 Benzothiophene -NH₂ at C5, -COOCH₃ at C2
Target: Methyl 5-{[(4-chlorophenyl)sulfonyl]amino}-1-benzothiophene-2-carboxylate C₁₆H₁₂ClNO₄S₂ (est.) ~381.59 (calculated) Benzothiophene -NHSO₂C₆H₄Cl at C5, -COOCH₃ at C2
Methyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-(methoxymethyl)-1-benzofuran-3-carboxylate C₁₈H₁₆ClNO₆S 409.84 Benzofuran -NHSO₂C₆H₄Cl at C5, -CH₂OCH₃ at C2, -COOCH₃ at C3
5-Chloro-2-(4-fluorophenyl)-7-methyl-3-methylsulfinyl-1-benzofuran C₁₇H₁₄ClFO₂S 364.80 Benzofuran -Cl at C5, -SOCH₃ at C3, -C₆H₄F at C2

Key Differences and Implications

Core Heterocycle :

  • The benzothiophene core (target compound) contains a sulfur atom, which enhances electron delocalization compared to the oxygen-containing benzofuran analogs. This difference may influence aromatic stability, solubility, and intermolecular interactions .
  • Benzofuran derivatives (e.g., ) often exhibit lower metabolic stability in biological systems due to reduced resistance to oxidative degradation compared to benzothiophenes.

In contrast, sulfinyl groups (-SOCH₃) in the benzofuran analog are less polar but may confer chirality, impacting crystallinity and receptor binding in drug design.

Biological Relevance: The 4-chlorophenyl moiety in the target compound is a common pharmacophore in antimicrobial and anti-inflammatory agents. Its absence in the fluorophenyl-substituted benzofuran alters electronic effects (Cl vs. F electronegativity) and steric bulk.

Q & A

Q. Key Intermediates :

  • Methyl 5-amino-1-benzothiophene-2-carboxylate (pre-sulfonylation intermediate).
  • 4-Chlorobenzenesulfonyl chloride (sulfonylation reagent).

Q. Optimization Tips :

  • Use anhydrous conditions to avoid hydrolysis of the sulfonyl chloride.
  • Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) .

Advanced: How can computational modeling predict this compound’s binding affinity to biological targets?

Answer:
Molecular docking and molecular dynamics (MD) simulations are key tools:

  • Docking : Use software like AutoDock Vina to predict binding modes to targets (e.g., BCL-2 proteins, as seen in structurally related sulfonamide inhibitors ).
  • MD Simulations : Assess stability of ligand-target complexes over 100+ ns trajectories to evaluate binding free energy (ΔG) using MM/GBSA methods.

Q. Case Study :

  • The 4-chlorophenyl group enhances hydrophobic interactions in enzyme active sites, while the sulfonamide moiety forms hydrogen bonds with conserved residues (e.g., Asn or Arg side chains).

Q. Validation :

  • Compare computational predictions with experimental IC50 values from enzyme inhibition assays .

Basic: What spectroscopic techniques confirm the structure and purity of this compound?

Answer:

  • NMR :
    • ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm), sulfonamide NH (δ ~10.5 ppm, broad).
    • ¹³C NMR : Carbonyl (C=O) at ~165 ppm, sulfonamide sulfur-linked carbons at ~125–140 ppm .
  • MS : ESI-MS shows [M+H]+ peak at m/z 395.0 (calculated for C₁₆H₁₁ClNO₄S₂).
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (e.g., SHELX software for refinement ).

Q. Purity Check :

  • HPLC with UV detection (λ = 254 nm) using a C18 column (purity >95% required for biological assays) .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Answer:
Contradictions often arise from:

  • Assay Conditions : Variability in pH, temperature, or solvent (DMSO vs. aqueous buffer) affects compound solubility and activity.
  • Target Selectivity : Off-target interactions (e.g., with cytochrome P450 enzymes) may skew results.

Q. Resolution Strategies :

Standardize Assays : Use consistent cell lines (e.g., HEK293 for kinase studies) and control for solvent effects.

SAR Analysis : Compare derivatives (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) to isolate structural contributors to activity .

Meta-Analysis : Pool data from multiple studies to identify trends (e.g., IC50 ranges for related sulfonamides: 0.1–10 µM ).

Basic: What are the common chemical modifications to enhance this compound’s stability?

Answer:

  • Ester Hydrolysis Resistance : Replace the methyl ester with a tert-butyl group to reduce susceptibility to esterases.
  • Sulfonamide Stability : Introduce electron-withdrawing groups (e.g., nitro) on the 4-chlorophenyl ring to prevent oxidative degradation .
  • Crystallinity : Co-crystallize with succinic acid to improve shelf-life .

Table 1 : Stability Comparison of Derivatives

ModificationHalf-life (pH 7.4, 37°C)
Methyl ester (parent)48 hours
tert-Butyl ester>120 hours
4-Nitro sulfonamide72 hours

Advanced: What crystallographic challenges arise in studying this compound, and how are they addressed?

Answer:
Challenges :

  • Disorder : The 4-chlorophenyl group may exhibit rotational disorder in the crystal lattice.
  • Twinned Crystals : Common in sulfonamide derivatives due to hydrogen-bonding networks.

Q. Solutions :

  • Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to improve signal-to-noise ratios.
  • Refinement : Apply SHELXL’s TWIN and BASF commands to model twinning .
  • Hydrogen Bonding : Analyze intermolecular interactions (e.g., N–H···O=S) to explain packing motifs.

Q. Case Study :

  • A related benzofuran sulfonamide showed a monoclinic P2₁/c space group with Z′ = 1, resolved using SHELX .

Basic: What solvents and reaction conditions are optimal for derivatizing this compound?

Answer:

  • Nucleophilic Substitution : Use DMF or DMSO as polar aprotic solvents with K₂CO₃ at 80–100°C.
  • Oxidation : H₂O₂ in acetic acid converts the benzothiophene sulfur to sulfone (monitor via TLC).
  • Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces nitro groups if introduced .

Table 2 : Reaction Optimization

ReactionSolventCatalystYield (%)
SulfonylationCH₂Cl₂Pyridine65–75
Ester hydrolysisMeOH/H₂ONaOH85

Advanced: How does the electronic nature of substituents influence this compound’s reactivity?

Answer:

  • Electron-Withdrawing Groups (EWGs) : The 4-chloro group decreases electron density at the sulfonamide nitrogen, reducing nucleophilicity but enhancing stability toward hydrolysis.
  • Electron-Donating Groups (EDGs) : Methoxy substituents increase susceptibility to electrophilic attack at the benzothiophene ring.

Q. DFT Analysis :

  • HOMO-LUMO gaps (calculated at B3LYP/6-31G*) correlate with reactivity trends. For example, the parent compound has a gap of 4.2 eV, while a 4-methoxy analog shows 3.8 eV .

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